molecular formula C5H7ClO B1584248 3,3-Dimethylacryloyl chloride CAS No. 3350-78-5

3,3-Dimethylacryloyl chloride

Cat. No.: B1584248
CAS No.: 3350-78-5
M. Wt: 118.56 g/mol
InChI Key: BDUBTLFQHNYXPC-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

3,3-Dimethylacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylacrylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

(CH3)2C=CHCOOH+SOCl2(CH3)2C=CHCOCl+SO2+HCl(CH_3)_2C=CHCOOH + SOCl_2 \rightarrow (CH_3)_2C=CHCOCl + SO_2 + HCl (CH3​)2​C=CHCOOH+SOCl2​→(CH3​)2​C=CHCOCl+SO2​+HCl

In industrial settings, the production of this compound often involves similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,3-Dimethylacryloyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, silylketene acetals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

3-methylbut-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUBTLFQHNYXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187146
Record name 3-Methyl-2-butenoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3350-78-5
Record name 3-Methyl-2-butenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3350-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-butenoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-butenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenoyl chloride
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Record name 3-METHYL-2-BUTENOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 3,3-Dimethylacryloyl chloride?

A1: this compound is primarily utilized as an acylating agent in organic synthesis. It reacts readily with alcohols and amines to form esters and amides, respectively. Examples from the provided research include:

  • Synthesis of Pyrrolizidine Alkaloids: this compound was employed to acylate retronecine, a pyrrolizidine alkaloid, yielding disenecioyl retronecine. This reaction is significant for preparing radiolabeled versions of the alkaloid for further study. []
  • Formation of Chromanones and Related Heterocycles: The reaction of this compound with substituted phenols and related heterocycles, like benzothiophenes, is a key step in synthesizing chromanone derivatives. These compounds are important intermediates in the synthesis of various biologically active molecules, including potential pharmaceuticals. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The structure of this compound contributes to its reactivity in several ways:

  • Steric Hindrance: The two methyl groups on the β-carbon introduce steric hindrance, which can influence the regioselectivity of reactions. For example, in the synthesis of benzothienopyrans, the reaction with this compound leads to the formation of the less sterically hindered isomer. []

Q3: Are there any specific examples of how this compound is used to synthesize biologically relevant molecules?

A3: Yes, the research highlights the use of this compound in the synthesis of several biologically relevant molecules:

  • (S)-4-hydroxy-α-lapachone: This compound, synthesized using this compound as a key building block, shows promising antitumor activity. []
  • Disenecioyl retronecine: This pyrrolizidine alkaloid, synthesized using this compound, allows researchers to study its metabolism and toxicity. []
  • Pyrano[2,3-a]carbazoles: this compound plays a crucial role in synthesizing these heterocyclic compounds, which have shown diverse biological activities, making them interesting targets for drug discovery. []

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